molecular formula C14H23NO2S B10974164 2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide

Cat. No.: B10974164
M. Wt: 269.40 g/mol
InChI Key: WXPSRVXGOKKCMS-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with three methyl groups and a sulfonamide group attached to a pentan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide typically involves the sulfonation of 2,4,5-trimethylbenzenesulfonyl chloride with pentan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2,4,5-trimethylbenzenesulfonyl chloride and pentan-2-amine.

    Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of pentan-2-amine in an inert solvent like dichloromethane, under cooling to maintain a low temperature. The reaction mixture is then stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

    Oxidation: Formation of 2,4,5-trimethylbenzoic acid.

    Reduction: Formation of 2,4,5-trimethyl-N-(pentan-2-yl)aniline.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trimethylbenzenesulfonamide
  • 2,4,6-trimethylbenzenesulfonamide
  • 2,4,5-trimethyl-N-(hexan-2-yl)benzenesulfonamide

Uniqueness

2,4,5-trimethyl-N-(pentan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the length of the alkyl chain attached to the sulfonamide group. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,5-trimethyl-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-9-11(3)10(2)8-12(14)4/h8-9,13,15H,6-7H2,1-5H3

InChI Key

WXPSRVXGOKKCMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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